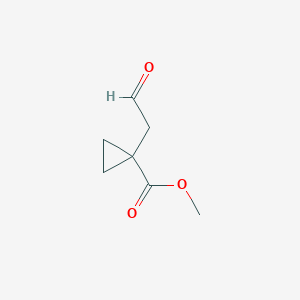

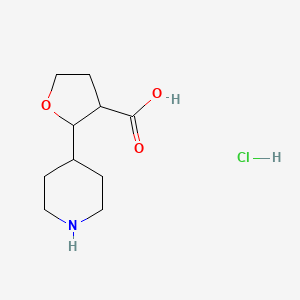

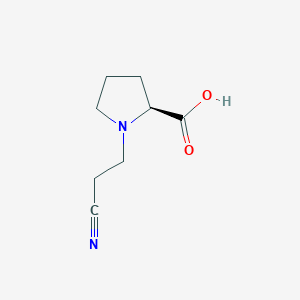

![molecular formula C10H8O2S B11718488 1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone](/img/structure/B11718488.png)

1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone typically involves the reaction of benzothiophene derivatives with appropriate reagents. One common method is the Friedel-Crafts acylation of benzothiophene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for industrial applications .

化学反応の分析

反応の種類

1-(ベンゾ[b]チオフェン-2-イル)-2-ヒドロキシエタノンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するケトンまたはカルボン酸に酸化することができます。

還元: 還元反応によって、カルボニル基をアルコールに変換することができます。

置換: 求電子置換反応によって、ベンゾチオフェン環に異なる官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などがあります。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が使用されます。

置換: ハロゲン (例えば、臭素、塩素) やニトロ化剤 (例えば、硝酸) などの試薬は、制御された条件下で使用されます.

主な生成物

酸化: ケトンまたはカルボン酸を生成します。

還元: アルコールを生じます。

科学的研究の応用

1-(ベンゾ[b]チオフェン-2-イル)-2-ヒドロキシエタノンは、科学研究においてさまざまな用途があります。

化学: 複雑な有機分子やポリマーの合成における構成ブロックとして使用されます。

生物学: 抗菌性や抗癌性など、生物活性化合物の可能性を調査されています。

医学: 特に、特定の生物学的経路を標的とする分子の設計における薬物開発における役割を検討されています。

産業: その良好な光物理的特性により、有機発光ダイオード (OLED) やその他の電子デバイスの製造に利用されています.

作用機序

1-(ベンゾ[b]チオフェン-2-イル)-2-ヒドロキシエタノンの作用機序は、特定の分子標的との相互作用を含みます。医薬品化学では、酵素や受容体に結合することで、その活性を調節する可能性があります。 この化合物の構造により、さまざまな生化学経路に参加することが可能になり、シグナル伝達や遺伝子発現などの細胞プロセスに影響を与えます .

類似化合物との比較

類似化合物

2-アセチルベンゾチオフェン: 構造は似ていますが、ヒドロキシル基がありません。

1-(ベンゾ[b]チオフェン-2-イル)-3-(4-アリールピペラジン-1-イル)プロパン-1-オン: 追加のアリールピペラジン部分を有し、その生物活性を高めています。

ベンゾ[b]チオフェン-2-ボロン酸: 有機合成や医薬品化学で使用されています.

独自性

1-(ベンゾ[b]チオフェン-2-イル)-2-ヒドロキシエタノンは、ヒドロキシル基によりユニークです。ヒドロキシル基は、独特の化学反応性と生物活性を付与します。 この官能基により、水素結合が可能になり、極性溶媒に対する化合物の溶解性が高くなり、さまざまな用途に適しています .

特性

IUPAC Name |

1-(1-benzothiophen-2-yl)-2-hydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,11H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYNFXXUCLXMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)

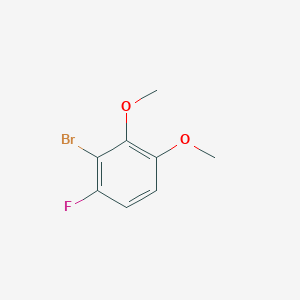

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)

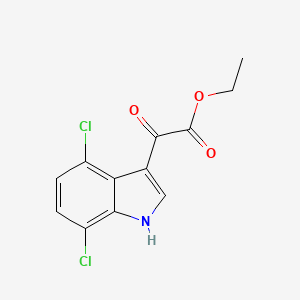

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)

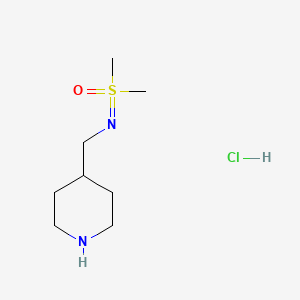

![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)